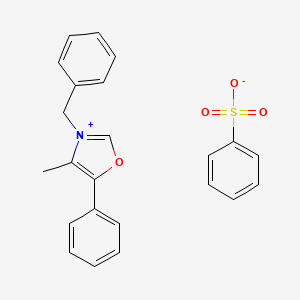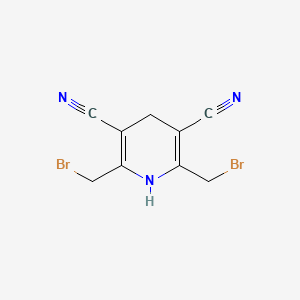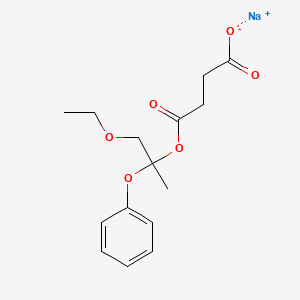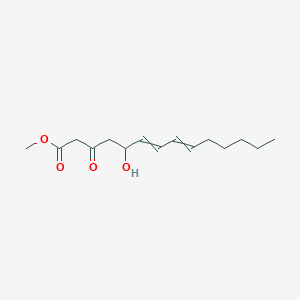![molecular formula C21H28S B14502423 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene CAS No. 62938-09-4](/img/structure/B14502423.png)
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C21H28S It is a derivative of benzene, featuring two tert-butyl groups and a phenylsulfanyl methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl methyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl methyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the phenylsulfanyl methyl group, making it less reactive in certain chemical reactions.
1,3-Di-tert-butyl-5-[(phenylsulfonyl)methyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-5-methylbenzene: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic pathways.
Propriétés
Numéro CAS |
62938-09-4 |
|---|---|
Formule moléculaire |
C21H28S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C21H28S/c1-20(2,3)17-12-16(13-18(14-17)21(4,5)6)15-22-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
Clé InChI |
ZYOKWFSQEPPWTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CSC2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)




